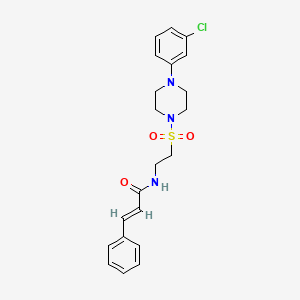

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

Description

N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a synthetic small molecule featuring a cinnamamide backbone conjugated to a piperazine sulfonylethyl moiety. The compound’s structure integrates a 3-chlorophenyl-substituted piperazine ring, a sulfonyl linker, and a cinnamoyl group, which collectively contribute to its physicochemical and pharmacological profile.

Properties

IUPAC Name |

(E)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3S/c22-19-7-4-8-20(17-19)24-12-14-25(15-13-24)29(27,28)16-11-23-21(26)10-9-18-5-2-1-3-6-18/h1-10,17H,11-16H2,(H,23,26)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCOBDQKDLHHHEY-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative.

Attachment of the Chlorophenyl Group: The next step involves the introduction of the 3-chlorophenyl group to the piperazine ring. This can be done using a nucleophilic substitution reaction.

Formation of the Sulfonyl Group: The sulfonyl group is introduced through a reaction with sulfonyl chloride in the presence of a base.

Attachment of the Cinnamamide Moiety: The final step involves the coupling of the cinnamamide moiety to the piperazine derivative. This can be achieved through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The sulfonyl group enhances the antibacterial action by potentially disrupting bacterial cell wall synthesis or function.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease:

- Acetylcholinesterase Inhibition : Compounds related to this structure have shown significant AChE inhibition, which is relevant for treating neurodegenerative diseases.

- Urease Inhibition : This activity may have implications in treating urinary tract infections, as urease is involved in the pathogenesis of such conditions.

Cancer Chemotherapy

The benzamide structure is associated with anticancer properties:

- Research has indicated that derivatives can inhibit cancer cell proliferation through mechanisms like kinase inhibition.

- Compounds similar to this one have been explored as RET kinase inhibitors, which play a role in certain cancer therapies.

Neurotransmitter Modulation

The compound interacts with neurotransmitter systems:

- Dopamine Receptors : It exhibits significant affinity for dopamine D4 receptors, which may be beneficial in treating neurological disorders such as schizophrenia and mood disorders.

- The piperazine moiety enhances binding affinity to target proteins, while the sulfonyl group contributes to stability and bioavailability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antibacterial Activity | Demonstrated efficacy against Bacillus subtilis; suggested disruption of cell wall synthesis. |

| Study 2 | Enzyme Inhibition | Showed significant AChE inhibition with potential neuroprotective effects. |

| Study 3 | Cancer Therapy | Identified as a RET kinase inhibitor; reduced proliferation of cancer cells in vitro. |

| Study 4 | Neurotransmitter Interaction | High affinity for dopamine D4 receptors; potential implications for mood disorders. |

Mechanism of Action

The mechanism of action of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific receptor and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Aryl Groups : The cinnamoyl group may enhance blood-brain barrier permeability relative to thiophene or ethylphenyl moieties, as seen in analogues .

Pharmacological and Physicochemical Comparisons

- Dopamine Receptor Affinity : The pentanamide analogue (2,4-dichlorophenyl-piperazine) exhibits selective dopamine D3 receptor binding (IC₅₀ = 12 nM), attributed to its dichlorophenyl group’s electron-withdrawing effects . The target compound’s 3-chlorophenyl substituent may reduce D3 selectivity but improve off-target serotonin receptor interactions.

- Solubility and LogP : Acetamide derivatives (e.g., N-(4-chlorophenyl)-2-[4-(styrenesulfonyl)piperazin-1-yl]acetamide) have higher aqueous solubility (LogP = 2.1) due to shorter chains, whereas the target compound’s cinnamamide group likely increases LogP (~3.5), favoring CNS penetration .

- Metabolic Stability : Piperazine sulfonyl derivatives generally show moderate CYP450 resistance, but the cinnamamide moiety may introduce susceptibility to esterase-mediated hydrolysis compared to acetamides .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is more complex than acetamide analogues due to the cinnamoyl coupling step, which requires precise temperature control to avoid isomerization .

- Unresolved Questions : Unlike its dichlorophenyl-pentanamide analogue, the target compound lacks published receptor-binding data, necessitating further studies to confirm hypothesized CNS activity .

Q & A

(Basic) What are the key structural features of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide that influence its pharmacological activity?

The compound features:

- A 3-chlorophenyl-substituted piperazine ring , which enhances receptor binding specificity, particularly for neurotransmitter receptors (e.g., dopamine or serotonin receptors) .

- A sulfonyl ethyl linker that improves solubility and stabilizes interactions with hydrophobic binding pockets .

- A cinnamamide moiety contributing to π-π stacking interactions with aromatic residues in target proteins .

Methodological Insight : Computational docking studies and comparative analysis of analogs (e.g., fluorophenyl or methoxyphenyl substitutions) are critical to validate structure-activity relationships .

(Basic) What synthetic strategies are recommended for preparing this compound with high purity?

Synthesis typically involves:

Piperazine functionalization : Reacting 3-chlorophenylpiperazine with sulfonyl chloride derivatives to form the sulfonyl ethyl intermediate .

Amide coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to conjugate the cinnamoyl group to the sulfonyl ethyl intermediate .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Critical Step : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

(Basic) Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : Assigns proton environments (e.g., piperazine ring protons at δ 2.5–3.5 ppm, sulfonyl group protons at δ 3.7–4.2 ppm) .

- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H] ion) and detects impurities .

- HPLC : Validates purity (>95%) using a C18 column with UV detection at 254 nm .

Note : Differential scanning calorimetry (DSC) can assess thermal stability for formulation studies .

(Advanced) How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Contradictions often arise from:

- Substituent effects : Fluorine vs. chlorine on the phenyl ring alters lipophilicity (logP) and metabolic stability .

- Receptor selectivity : Piperazine ring substitutions (e.g., 3-chloro vs. 4-fluoro) may shift affinity between dopamine D2 vs. serotonin 5-HT receptors .

Methodology :- Conduct parallel in vitro assays (e.g., radioligand binding, functional cAMP assays) for direct comparison .

- Use molecular dynamics simulations to map binding pocket interactions .

(Advanced) What experimental approaches are recommended to study its interaction with neurotransmitter receptors?

In vitro binding assays :

- Use H-labeled ligands (e.g., H-spiperone for D2 receptors) to measure IC values .

- Compare displacement curves with reference antagonists (e.g., haloperidol) .

Functional assays :

- Measure cAMP accumulation in HEK293 cells expressing cloned receptors .

In vivo electrophysiology :

- Record neuronal firing rates in rodent models to assess acute vs. chronic effects .

(Advanced) How can structural modifications optimize pharmacokinetic properties without compromising activity?

- Fluorine substitution : Replace chlorine with fluorine to enhance metabolic stability (reduces CYP450 oxidation) while retaining lipophilicity .

- Sulfonyl linker modification : Introduce methyl groups to the ethyl chain to reduce renal clearance .

Validation :- Assess plasma half-life in rodent PK studies.

- Use Caco-2 cell monolayers to predict intestinal absorption .

(Advanced) What strategies mitigate off-target effects in preclinical studies?

- Selectivity profiling : Screen against a panel of 50+ GPCRs, kinases, and ion channels .

- Metabolite identification : Use LC-MS/MS to detect reactive intermediates that may cause toxicity .

- Dose-ranging studies : Establish a therapeutic index (LD/ED) in rodent models .

(Advanced) How can researchers leverage this compound in synergistic drug combinations?

- BCL-2 inhibitor combinations : Co-administer with venetoclax analogs to enhance apoptosis in cancer cells (see patent EP3287124A1) .

- Antipsychotic adjuvants : Pair with atypical antipsychotics (e.g., clozapine) to modulate D2/5-HT dual activity .

Experimental Design : Use Chou-Talalay synergy assays to calculate combination indices (CI) .

(Advanced) What in silico tools are critical for predicting its ADMET profile?

- ADMET Prediction :

- SwissADME : Estimates bioavailability, BBB permeability, and P-gp substrate likelihood .

- ProTox-II : Predicts hepatotoxicity and mutagenicity .

- Metabolism Simulation :

- Use Schrödinger’s QikProp to identify CYP450 oxidation sites .

(Advanced) How can researchers address discrepancies between in vitro potency and in vivo efficacy?

- Plasma protein binding : Measure free fraction using equilibrium dialysis; adjust dosing regimens if >95% bound .

- Blood-brain barrier penetration : Use in situ perfusion models or PET imaging with C-labeled compound .

- Metabolite interference : Identify active metabolites via HPLC-MS and retest activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.